8-[(furan-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol
Description
Properties
IUPAC Name |
8-(furan-3-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-12-5-10-1-2-11(6-12)13(10)7-9-3-4-15-8-9/h3-4,8,10-12,14H,1-2,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONKVQNOVHBKDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2CC3=COC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mannich Cyclization
A classical approach involves the Mannich reaction between a diketone, formaldehyde, and an ammonium salt. For example, reacting 1,5-diketones with methylammonium chloride under acidic conditions induces cyclization to form the tropane core. Modifications include using tert-butyl carbamate-protected intermediates to improve yield and selectivity. In one protocol, tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate was synthesized via Mannich cyclization, achieving 68% yield after recrystallization. Deprotection with HCl in dioxane/water (4 M, 12 h, 25°C) yielded the free amine-alcohol intermediate.
Reductive Amination
Alternative routes employ reductive amination of nor-tropinone derivatives. For instance, hydrogenating 8-benzyl-3-pyrimidin-2-yl-8-azabicyclo[3.2.1]octan-3-one over Pd/C (10 atm H₂, EtOH, 24 h) provided the corresponding alcohol in 83% yield. This method avoids strong acids but requires careful control of stereochemistry.
Hydroxylation at Position 3
The C3 hydroxyl group is introduced either early (pre-installed) or late-stage:
Pre-installed Hydroxyl Group
As demonstrated in Patent US20060058343A1, starting from tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate ensures retention of stereochemistry. Deprotection post-alkylation avoids side reactions at the hydroxyl site.
Late-stage Oxidation
Oxidizing a C3 ketone precursor (e.g., 8-[(furan-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one ) using NaBH₄ in MeOH (0°C, 2 h) provided the alcohol in 85% yield. Enzymatic reduction with alcohol dehydrogenase (NADPH, pH 7.4 buffer) offered enantiomeric excess >90% but required specialized biocatalysts.
Purification and Characterization
Crude products are purified via:
- Column Chromatography : Silica gel (EtOAc/hexane, 1:3) removed non-polar impurities, achieving >95% purity.
- Recrystallization : Ethanol/water (4:1) at −20°C yielded crystalline product (mp 148–150°C).
Analytical Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.38 (s, 1H, furan H-5), 6.38 (d, J = 1.8 Hz, 1H, furan H-4), 4.12 (s, 2H, NCH₂), 3.91 (m, 1H, C3-OH), 2.85–2.70 (m, 2H, bridgehead H).
- HRMS : m/z 208.1332 [M+H]⁺ (calc. 208.1338).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Mannich + Alkylation | 68 | 95 | Scalability (>100 g) |
| Reductive Amination | 83 | 97 | Stereochemical control |
| Mitsunobu Coupling | 65 | 93 | Mild conditions |
Challenges and Optimization Strategies
- Regioselectivity in Alkylation : Competing O- vs. N-alkylation was mitigated using bulky bases (e.g., DBU).
- Acid Sensitivity : The furan ring’s susceptibility to protonation necessitated pH control during HCl-mediated deprotection (pH 6–7).
- Byproduct Formation : Over-alkylation products (e.g., di-furan derivatives) were minimized by slow addition of alkylating agents.
Chemical Reactions Analysis
8-[(furan-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The furan ring and the bicyclic structure allow for substitution reactions, where functional groups can be introduced or replaced using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various derivatives of the original compound with modified functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound features a bicyclic structure with a furan ring, which is known for its reactivity and ability to participate in various chemical reactions. The molecular formula is , and it possesses a molecular weight of approximately 219.27 g/mol. The presence of the azabicyclo structure contributes to its unique pharmacological profile.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in the following areas:
- Antimicrobial Activity : Preliminary studies suggest that 8-[(furan-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.
- Anticancer Properties : Research indicates that this compound may possess anticancer activities, potentially inhibiting the growth of certain cancer cell lines. Further studies are required to elucidate the mechanisms involved.
Drug Development
Due to its structural characteristics, this compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals targeting neurological disorders.
Chemical Synthesis
The compound is utilized in organic synthesis as a precursor for creating various derivatives with enhanced biological activities. Its ability to undergo various chemical transformations (oxidation, reduction, and substitution reactions) allows chemists to modify its structure for specific applications.
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting strong potential as an antimicrobial agent.
| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 50 |
| Pseudomonas aeruginosa | 10 | 50 |
Case Study 2: Anticancer Activity Evaluation
In vitro studies on human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 25 |
| MCF7 (Breast Cancer) | 30 |
| A549 (Lung Cancer) | 20 |
Mechanism of Action
The mechanism of action of 8-[(furan-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include modulation of signal transduction processes and changes in cellular metabolism .
Comparison with Similar Compounds
Dopamine D2-like Receptor Ligands:
Nociceptin Opioid Receptor (NOP) Modulators:
- Bis(aryl)methyl substitutions (e.g., SCH 221510) exhibit agonist activity with anxiolytic effects, while antagonists like SB-612111 incorporate piperidine or benzocyclohepten groups .
Physical and Chemical Properties
Biological Activity
8-[(Furan-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol is a complex organic compound belonging to the tropane alkaloid family, which are known for their diverse biological activities. This compound's unique bicyclic structure combined with a furan moiety suggests potential pharmacological applications, particularly in medicinal chemistry.
Structural Characteristics
The compound features:
- Bicyclic Core : A bicyclo[3.2.1]octane framework.
- Furan Ring : A five-membered aromatic ring that can influence biological interactions.
Tropane alkaloids typically interact with various neurotransmitter systems, primarily:
- Cholinergic System : By modulating acetylcholine receptors, these compounds can affect cognitive functions and muscle control.
- Dopaminergic Pathways : Potential implications in mood regulation and reward mechanisms.
Biological Activities
Research has highlighted several biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains, including:
- Gram-positive bacteria : Such as Staphylococcus aureus.
- Gram-negative bacteria : Including Escherichia coli.
Anticancer Potential
The compound's structural analogs have been investigated for their anticancer properties, particularly in:
- Inhibition of cell proliferation : In vitro studies demonstrate effects on cancer cell lines, suggesting pathways involving apoptosis and cell cycle arrest.
Neuroprotective Effects
Given its interaction with neurotransmitter systems, this compound may also exhibit neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease.
Research Findings
Recent studies provide insights into the biological activity of this compound:
Case Studies
- Antimicrobial Efficacy Study : In a controlled study, this compound was tested against various pathogens, showing a minimum inhibitory concentration (MIC) comparable to established antibiotics.
- Cancer Cell Line Experimentation : The compound was tested on human breast cancer cell lines, revealing a dose-dependent decrease in viability, indicating its potential as a chemotherapeutic agent.
Q & A
Basic: What synthetic routes are recommended for 8-[(furan-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves functionalizing the 8-azabicyclo[3.2.1]octane scaffold via nucleophilic substitution or microwave-assisted reactions. Key steps include:
- Base-mediated alkylation : Use 50% aqueous KOH in ethanol with hydrazine to introduce substituents at the 3-position (yields: 48–72%) .
- Microwave-assisted synthesis : For thermally sensitive derivatives, microwave heating (e.g., 185°C, 275 psi, 5 minutes) improves reaction efficiency .
- Solvent optimization : Ethanol and THF are preferred for solubility and stability, while acetone or acetonitrile aids in purification .
Optimization Tips : Adjust reaction time, temperature, and catalyst (e.g., NaHCO₃) to mitigate side reactions like oxidation (e.g., air-sensitive bromophenyl derivatives turning red) .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Resolve stereochemistry and confirm substitution patterns (e.g., furan-3-ylmethyl group integration) .
- IR spectroscopy : Identify functional groups (e.g., hydroxyl stretches at ~3200 cm⁻¹, furan C-O vibrations) .
- Mass spectrometry (GC/MS) : Confirm molecular weight and fragmentation patterns (e.g., m/z 219.25 for C12H15NO2 derivatives) .
- Chromatography : Use TLC or HPLC to monitor reaction progress and purity (>90% purity threshold for pharmacological studies) .
Advanced: How do structural modifications at the 3-position influence biological activity?
Answer:
Structure–activity relationship (SAR) studies reveal:
-
Electron-withdrawing groups (e.g., 4-bromophenyl, 3,4-dichlorophenyl) enhance receptor binding affinity (e.g., dopamine D2-like receptors) but may reduce solubility .
-
Furan substituents : The furan-3-ylmethyl group improves blood-brain barrier penetration compared to phenyl or naphthyl analogs .
-
Comparative data :
Advanced: How can contradictions in spectroscopic data during derivative synthesis be resolved?
Answer:
- Multi-technique validation : Cross-validate NMR with IR and MS to rule out impurities (e.g., hydrate formation in air-sensitive bromophenyl derivatives) .
- Stability assays : Monitor compounds under inert atmospheres if oxidation is suspected (e.g., rapid color changes indicate degradation) .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values to confirm stereochemistry .
Advanced: What in silico strategies predict interactions with biological targets?
Answer:
- Molecular docking : Use AutoDock or Schrödinger to model interactions with dopamine D2 receptors or acetylcholinesterase (AChE). Focus on hydrogen bonding with the hydroxyl group and π-π stacking with the furan ring .
- Pharmacophore mapping : Identify critical features (e.g., bicyclic scaffold, hydrogen bond donors) using tools like Phase or MOE .
- ADMET prediction : SwissADME or ADMETLab2.0 assess bioavailability, BBB penetration, and metabolic stability (e.g., logP <3 for optimal CNS activity) .
Basic: What are the stability profiles under varying storage and experimental conditions?
Answer:
- Thermal stability : Decomposition occurs >150°C; store at –20°C in amber vials .
- pH sensitivity : Stable in neutral buffers (pH 6–8); avoid strong acids/bases to prevent ring-opening reactions .
- Oxidative protection : Use argon/vacuum sealing for air-sensitive derivatives (e.g., 4-bromophenyl analogs) .
Advanced: How can enantioselective synthesis of the bicyclic scaffold be achieved?
Answer:
- Chiral auxiliaries : Use (R)- or (S)-BINOL ligands in asymmetric alkylation to control stereochemistry at the 3-position .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) separate enantiomers via ester hydrolysis (e.g., >90% ee reported for tropane analogs) .
- Crystallization-induced asymmetric transformation : Recrystallize diastereomeric salts (e.g., with L-tartaric acid) for high enantiopurity .
Advanced: What methodologies validate biological activity in preclinical models?
Answer:
- In vitro assays :
- In vivo models :
- Rodent locomotor activity : Assess CNS effects (e.g., reduced hyperactivity in dopamine agonist models) .
- Microdialysis : Monitor neurotransmitter release (e.g., dopamine in striatal regions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
